1,2-Dimethoxy-1,1,2,2-tetrafluoroethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

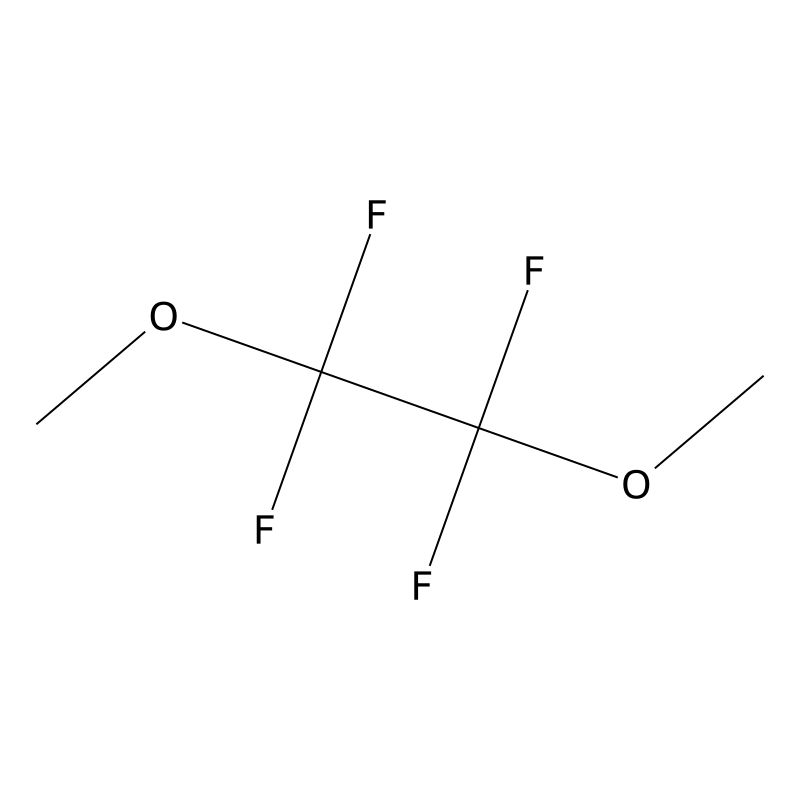

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is an organic compound with the molecular formula . This compound is characterized by its colorless liquid form and the presence of two methoxy groups and four fluorine atoms attached to an ethane backbone. The unique structure of 1,2-dimethoxy-1,1,2,2-tetrafluoroethane imparts distinct chemical properties, making it versatile for various applications in chemical synthesis and industrial processes.

- Oxidation: The compound can be oxidized to produce corresponding carbonyl compounds. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to yield simpler hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: The methoxy groups are susceptible to substitution reactions with other functional groups under appropriate conditions.

Synthetic Routes

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane can be synthesized through various methods:

- Catalytic Reaction: A common synthesis method involves the reaction of tetrafluoroethylene with methanol in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high purity of the product.

Industrial Production

In industrial settings, large-scale reactors are utilized to combine tetrafluoroethylene and methanol with a suitable catalyst. After the reaction, distillation is employed to separate the desired product from any by-products or unreacted materials.

Similar Compounds

Several compounds share structural similarities with 1,2-dimethoxy-1,1,2,2-tetrafluoroethane:

- 1,1,2,2-Tetrafluoroethane: Lacks methoxy groups but has similar fluorine content.

- 1,2-Dimethoxyethane: Similar structure but without fluorine atoms.

- 1,1,1,2-Tetrafluoroethane: Another fluorinated compound used primarily in refrigerants.

Uniqueness

The uniqueness of 1,2-dimethoxy-1,1,2,2-tetrafluoroethane lies in its combination of methoxy and fluorine groups. This distinct structure imparts unique chemical and physical properties that differentiate it from similar compounds. Its specific reactivity makes it particularly useful in specialized

Laboratory-Scale Synthesis Routes

Catalytic Fluorination of Ethylene Glycol Derivatives

The catalytic fluorination of ethylene glycol derivatives represents a fundamental approach for synthesizing 1,2-dimethoxy-1,1,2,2-tetrafluoroethane at laboratory scale . This methodology involves the selective introduction of fluorine atoms into the carbon backbone while maintaining the methoxy functional groups through controlled catalytic processes [3] [4]. The reaction typically employs transition metal fluorides as catalysts, with cobalt trifluoride and chromium-based systems showing particular effectiveness in vapor-phase fluorination reactions [5] [6].

The fluorination process utilizes potassium fluoride as a primary fluorine source, often assisted by water to enhance the nucleophilic fluorination capacity [7]. Task-specific hexaethylene glycol bridged di-cationic ionic liquids have been demonstrated as effective catalysts for nucleophilic fluorination using potassium fluoride, providing enhanced selectivity and reaction control [3]. The reaction mechanism involves the activation of fluorine species on the catalyst surface, followed by selective substitution of hydrogen atoms in the ethylene glycol derivative backbone [8].

Experimental conditions for catalytic fluorination typically require temperatures ranging from 200 to 500 degrees Celsius, with careful control of pressure and residence time to achieve optimal conversion rates [6] [8]. The catalyst composition significantly influences the reaction selectivity, with nickel fluoride supported on alpha-alumina demonstrating superior performance for direct gas-phase fluorination processes [8]. Reaction kinetics studies indicate that the fluorination rate is dependent on the catalyst surface area, active center concentration, and the sorption ability of the catalyst toward molecular fluorine [8].

Methoxylation-Tetrafluorination Sequential Reactions

The methoxylation-tetrafluorination sequential reaction pathway provides an alternative synthetic route that involves the stepwise introduction of methoxy groups followed by tetrafluorination of the ethane backbone . This approach allows for greater control over the reaction selectivity and can minimize the formation of unwanted by-products compared to single-step processes [9].

The initial methoxylation step involves the reaction of tetrafluoroethylene with methanol under controlled conditions, typically employing suitable catalysts to facilitate the nucleophilic addition reaction . The reaction proceeds through a mechanism involving the formation of an intermediate alkoxide species, which subsequently undergoes fluorination to yield the desired tetrafluorinated product [9]. Research findings indicate that the methoxylation reaction requires moderate temperature and pressure conditions to maintain the stability of the methoxy groups during the fluorination process .

Sequential reaction protocols have been optimized to achieve high yields and selectivity through careful control of reaction parameters including temperature, pressure, catalyst loading, and reactant stoichiometry [9]. The methodology benefits from the use of polar aprotic solvents that can stabilize ionic intermediates formed during the reaction sequence [9]. Fluorinated sulfonate esters have been employed as effective methoxylating agents in combination with appropriate bases to facilitate the formation of fluorinated ether linkages [9].

Industrial Production Processes

Continuous Flow Reactor Optimization

Industrial production of 1,2-dimethoxy-1,1,2,2-tetrafluoroethane relies heavily on continuous flow reactor technology to achieve the scale and efficiency required for commercial manufacture [7] [10]. Continuous flow systems offer significant advantages over batch processes, including enhanced heat dissipation, improved mass transfer, reduced reaction volumes, and superior process control [10] [11]. These benefits are particularly important for fluorination reactions, which often involve highly exothermic processes and potentially hazardous reagents [11] [12].

Flow reactor optimization focuses on several critical parameters that directly impact product yield and quality [7] [13]. Operating pressure typically ranges from 15 to 350 pounds per square inch absolute, with most industrial processes operating between 50 to 300 pounds per square inch absolute to optimize reaction selectivity [14]. Temperature control is maintained within the range of 200 to 500 degrees Celsius, depending on the specific catalyst system and desired reaction kinetics [6] [8]. Residence time optimization is crucial for achieving complete conversion while minimizing side reactions, with typical values ranging from several seconds to minutes [13].

Reactor design considerations include the selection of appropriate materials that can withstand the corrosive nature of fluorinated compounds [15] [13]. Silicon carbide has emerged as a preferred reactor material due to its excellent heat transfer properties and corrosion resistance [13]. Fluorinated polymer tubing is commonly used for fluid handling systems to ensure compatibility with fluorinated reagents and products [15]. The integration of in-line monitoring and automated control systems enables real-time optimization of reaction conditions and ensures consistent product quality [11] [12].

Catalyst Selection and Reaction Kinetics

Catalyst selection represents a critical aspect of industrial production processes, directly influencing reaction efficiency, selectivity, and economic viability [6] [8]. Chromium-based catalysts supported on alpha-alumina have been extensively employed for industrial fluorination processes due to their high activity and stability under harsh reaction conditions [6] [8]. These catalysts typically contain chromium hydroxide or chromium oxide as the active component, with the support material providing enhanced surface area and thermal stability [6].

Alternative catalyst systems include cobalt trifluoride for vapor-phase fluorination applications and nickel fluoride for direct fluorination processes [5] [8]. Palladium-based catalysts supported on aluminum fluoride have shown particular effectiveness for tetrafluoroethane synthesis, with activation temperatures around 120 degrees Celsius [16]. The catalyst preparation involves dissolution of palladium chloride in dilute hydrochloric acid, followed by impregnation onto the carrier and subsequent drying and activation procedures [16].

Reaction kinetics studies have revealed that the overall fluorination rate follows complex mechanisms involving multiple elementary steps [17] [8]. The rate-determining step typically involves the activation of molecular fluorine on the catalyst surface, with subsequent steps proceeding rapidly under optimal conditions [8]. Temperature-dependent rate constants have been determined for various catalyst systems, with Arrhenius parameters providing insight into activation energies and pre-exponential factors [17]. The pressure dependence of reaction rates has been characterized using master equation and Rice-Ramsperger-Kassel-Marcus modeling approaches, enabling accurate prediction of reaction behavior under industrial conditions [17].

Purification and Isolation Strategies

Fractional Distillation Parameters

Fractional distillation serves as the primary purification method for 1,2-dimethoxy-1,1,2,2-tetrafluoroethane, leveraging the distinctive boiling point characteristics of the compound and its potential impurities [18] [14]. The target compound exhibits a boiling point of approximately 89 to 90 degrees Celsius [19], which provides sufficient separation from common fluorinated impurities and unreacted starting materials [18] [14]. Effective distillation requires precise control of operating parameters to achieve the desired purity levels while maintaining acceptable recovery yields [14] [20].

Operating pressure optimization is essential for fractional distillation of fluorinated compounds, with typical ranges from 50 to 300 pounds per square inch absolute [14]. Lower pressures can reduce operating temperatures and minimize thermal decomposition, while higher pressures may improve separation efficiency for close-boiling components [14] [20]. Temperature control throughout the distillation column must account for the thermal stability of fluorinated ethers, with reboiler temperatures typically maintained below 200 degrees Celsius to prevent degradation [14].

The design and operation of distillation columns for fluorinated compounds requires specialized considerations including corrosion-resistant materials and enhanced reflux systems [14] [21]. Column efficiency is maximized through the use of structured packing or high-efficiency trays that provide adequate separation stages while minimizing pressure drop [14]. Overhead condensers must be designed to handle the volatility characteristics of fluorinated products, with sufficient heat transfer capacity to achieve complete condensation or desired reflux ratios [14].

Chromatographic Separation Techniques

Chromatographic separation techniques offer complementary purification capabilities for 1,2-dimethoxy-1,1,2,2-tetrafluoroethane, particularly for analytical verification and removal of trace impurities [22] [23]. Fluorinated high-performance liquid chromatography phases demonstrate superior selectivity for fluorinated compounds compared to conventional octadecyl or phenyl phases [22]. These specialized stationary phases interact specifically with fluorinated analytes through unique mechanisms involving fluorine-fluorine interactions and enhanced retention of halogenated compounds [22].

Gas chromatographic methods provide effective separation capabilities for volatile fluorinated ethers, with retention times correlating strongly with molecular structure and fluorination patterns [23]. The separation mechanism relies on differential partitioning between the mobile and stationary phases, with fluorinated compounds typically exhibiting distinct retention characteristics [23]. Mass spectrometric detection enables simultaneous identification and quantification of fluorinated products and impurities, with characteristic fragmentation patterns providing structural confirmation [23].

Molecular sieve adsorption represents an alternative purification approach that utilizes selective adsorption based on molecular size and polarity differences [24]. Zeolite-based adsorbents with specific pore sizes can effectively remove impurities while allowing the target compound to pass through unchanged [24]. Carbon-based molecular sieves offer additional selectivity options based on surface chemistry and pore structure characteristics [24]. The adsorption process parameters including temperature, pressure, and contact time must be optimized to achieve maximum purification efficiency while maintaining product recovery [24].

Physical Properties of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆F₄O₂ | [25] |

| Molecular Weight | 162.08 g/mol | [25] [19] |

| CAS Number | 73287-23-7 | [25] [19] |

| Boiling Point | 89-90°C | [19] |

| Density | ~1.3 g/cm³ | |

| Appearance | Colorless liquid |

Catalyst Systems for Fluorination Reactions

| Catalyst Type | Support | Operating Temperature | Application | Reference |

|---|---|---|---|---|

| Chromium-based (Cr₂O₃) | α-Al₂O₃ | 200-500°C | General fluorination | [6] [8] |

| Cobalt trifluoride (CoF₃) | Various supports | Moderate | Vapor-phase fluorination | [5] |

| Nickel fluoride (NiF₂) | α-Al₂O₃ | 300-500°C | Direct fluorination | [8] |

| Palladium-based | Aluminum fluoride | 120°C activation | Tetrafluoroethane synthesis | [16] |

Flow Reactor Parameters for Fluorination Reactions

| Parameter | Typical Range | Optimization Target | Reference |

|---|---|---|---|

| Operating Pressure | 15-350 psia | Reaction selectivity | [7] [14] |

| Temperature Range | 200-500°C | Catalyst activity | [6] [8] |

| Residence Time | Few seconds to minutes | Complete conversion | [13] |

| Reactor Material | Silicon carbide/Fluorinated polymers | Corrosion resistance | [15] [13] |

Purification and Separation Techniques

| Technique | Target Separation | Operating Conditions | Efficiency | Reference |

|---|---|---|---|---|

| Fractional Distillation | Component boiling points | 50-300 psia, -25 to 200°C | High for non-azeotropic mixtures | [18] [14] |

| Extractive Distillation | Azeotrope breaking | Alcohol extractants, 2-10:1 ratio | Effective for close-boiling isomers | [14] [20] |

| Molecular Sieve Adsorption | Impurity removal | Zeolite/carbon adsorbents | Selective impurity removal | [24] |

| Chromatographic Separation | Fluorinated compounds | Fluorinated HPLC phases | High selectivity for fluorinated compounds | [22] [23] |